molecular formula C9H19NO2 B7922133 2-(2-Methoxymethyl-piperidin-1-yl)-ethanol

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol

Cat. No.: B7922133
M. Wt: 173.25 g/mol
InChI Key: DQEQELVEKSTRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxymethyl-piperidin-1-yl)-ethanol typically involves the reaction of piperidine with methoxymethyl chloride to introduce the methoxymethyl group. This is followed by the reaction with ethylene oxide to form the ethanol moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the ethanol moiety.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Methoxymethyl-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxymethyl-piperidin-1-yl)acetic acid
  • 2-(2-Methoxymethyl-piperidin-1-yl)ethanamine
  • 2-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Uniqueness

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl and ethanol moieties provide versatility in chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(methoxymethyl)piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-8-9-4-2-3-5-10(9)6-7-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEQELVEKSTRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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